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Compound of Interest

Compound Name: JSF-2827

Cat. No.: B12384295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental results for the novel

antibacterial agent JSF-2827 and its optimized analog, JSF-3269, against the clinically

significant pathogen Enterococcus faecium. The data presented is based on the findings

published in the Journal of Medicinal Chemistry by Freundlich et al. To provide a

comprehensive context for the performance of these compounds, their efficacy is compared

with established antibiotics used for treating Enterococcus faecium infections, namely linezolid

and daptomycin. This guide is intended to facilitate the objective assessment and potential

reproducibility of the initial findings for JSF-2827 and its derivatives.

Executive Summary
JSF-2827 is a benzothiophene compound identified as having antibacterial activity against

Enterococcus faecium. However, initial studies revealed metabolic liabilities, specifically a short

half-life in mouse liver microsomes and a modest pharmacokinetic profile. These limitations

prompted a medicinal chemistry campaign that led to the development of an improved analog,

JSF-3269. This guide summarizes the available in vitro and in vivo data for both JSF-2827 and

JSF-3269 and presents a comparative analysis with linezolid and daptomycin, two frontline

antibiotics for treating vancomycin-resistant Enterococcus faecium (VRE) infections.
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The following tables summarize the key quantitative data for JSF-2827, JSF-3269, and the

comparator drugs.

Table 1: In Vitro Activity and Physicochemical Properties

Compound
Target
Organism

MIC (µg/mL)

Mouse Liver
Microsome
Half-life (t1/2,
min)

Kinetic
Aqueous
Solubility (µM)

JSF-2827
Enterococcus

faecium

Not explicitly

stated in

provided search

results

3.30 103

JSF-3269
Enterococcus

faecium

Not explicitly

stated in

provided search

results

>60 78

Linezolid E. faecium (VRE) 1 - 2[1]
Not available in

search results

Not available in

search results

Daptomycin E. faecium (VRE) 4 (range 0.25-4)
Not available in

search results

Not available in

search results

Table 2: In Vivo Pharmacokinetics in Mice

Compound Dosing Route Dose (mg/kg)
AUC0-5h
(h·ng/mL)

Half-life (t1/2,
h)

JSF-2827 Oral Not specified 1280 Not specified

JSF-3269 Oral 20 10,800 Not specified

Daptomycin Intraperitoneal up to 20
Dose-

proportional
~1.8[2][3]

Linezolid
Not available in

search results

Not available in

search results

Not available in

search results

Not available in

search results
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Table 3: In Vivo Efficacy in a Mouse Peritonitis-Sepsis Model

Compound Dosing Route Dose (mg/kg)
Efficacy
Endpoint

Outcome

JSF-3269 Oral 20 (twice daily) Survival

Enhanced

survival in an

immunocompete

nt mouse model

of acute, drug-

resistant E.

faecium

infection.

Linezolid
Not available in

search results

Not available in

search results

Not available in

search results

Not available in

search results

Daptomycin
Not available in

search results

Not available in

search results

Not available in

search results

Not available in

search results

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility of the results.

Synthesis of N′-(Benzo[b]thiophene-2-carbonyl)-5-
nitrofuran-2-carbohydrazide (JSF-2827)
The synthesis of JSF-2827 is a two-step process. First, 5-nitrofuroyl chloride is reacted with

ethanol in the presence of triethylamine in tetrahydrofuran (THF) to yield an intermediate ester.

This ester is then reacted with benzo[b]thiophene-2-carbohydrazide to produce the final

compound, JSF-2827.

Mouse Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver

microsomes.
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Incubation: The test compound (e.g., at 1 µM) is incubated with pooled mouse liver

microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent, such as

acetonitrile, which also precipitates the proteins.

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed

by LC-MS/MS to determine the concentration of the remaining parent compound at each

time point.

Data Analysis: The elimination rate constant (k) is determined from the slope of the natural

log of the remaining compound concentration versus time. The half-life (t1/2) is then

calculated as 0.693/k.

Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer.

Stock Solution: A stock solution of the test compound is prepared in dimethyl sulfoxide

(DMSO).

Dilution: The DMSO stock solution is added to a phosphate-buffered saline (PBS) at pH 7.4.

Equilibration: The solution is shaken for a set period (e.g., 2 hours) to allow for equilibration.

Separation: Any precipitated compound is removed by filtration or centrifugation.

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is

determined by a suitable analytical method, such as UV spectroscopy or LC-MS/MS.

Mouse Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a

compound in mice.
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Dosing: The test compound is administered to mice via a specific route (e.g., oral gavage or

intravenous injection) at a defined dose.

Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15,

30 minutes, and 1, 2, 4, 8, 24 hours).

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Compound Extraction: The test compound is extracted from the plasma samples.

Analysis: The concentration of the compound in the plasma extracts is quantified using LC-

MS/MS.

Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key

pharmacokinetic parameters, including the area under the curve (AUC), maximum

concentration (Cmax), and half-life (t1/2).

Mouse Peritonitis-Sepsis Efficacy Model
This model is used to assess the in vivo efficacy of an antibacterial agent.

Infection: Immunocompetent or neutropenic mice are infected intraperitoneally with a lethal

or sublethal dose of the bacterial pathogen (e.g., vancomycin-resistant Enterococcus

faecium).

Treatment: At a specified time post-infection, the mice are treated with the test compound or

a vehicle control via a clinically relevant route (e.g., oral gavage or subcutaneous injection).

Treatment can be a single dose or multiple doses over a period.

Monitoring: The mice are monitored for signs of illness and survival over a set period (e.g., 7

days).

Endpoint: The primary endpoint is typically survival, but other endpoints can include the

bacterial load in the peritoneal fluid or blood at specific time points.
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To further clarify the experimental process and the context of the research, the following

diagrams have been generated.

In Vitro Evaluation

Lead Optimization In Vivo Evaluation

Synthesis of JSF-2827

Mouse Liver Microsome
Stability Assay

Kinetic Aqueous
Solubility Assay

Structure-Activity
Relationship Studies

Initial Hit

Synthesis of JSF-3269 Mouse Pharmacokinetic
Study

Mouse Peritonitis-Sepsis
Efficacy Model

Click to download full resolution via product page

Caption: Workflow from initial hit to in vivo candidate.
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Antibacterial Agent
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Enterococcus faecium
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Bacterial Target
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Cell Death
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Caption: General mechanism of antibacterial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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